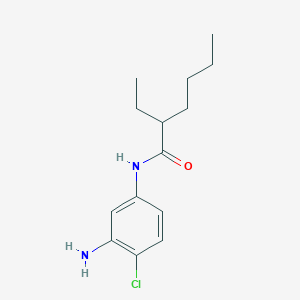![molecular formula C15H16N2O5S2 B499953 N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B499953.png)
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a chemical compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42794 g/mol This compound is known for its unique structure, which includes both sulfonamide and acetamide functional groups
Métodos De Preparación
The synthesis of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 3-(methylsulfonyl)aniline with 4-chlorobenzenesulfonyl chloride, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE can be compared with other sulfonamide and acetamide derivatives:
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties, making it distinct from the antimicrobial focus of this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C15H16N2O5S2 |
|---|---|
Peso molecular |
368.4g/mol |
Nombre IUPAC |
N-[4-[(3-methylsulfonylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-11(18)16-12-6-8-14(9-7-12)24(21,22)17-13-4-3-5-15(10-13)23(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Clave InChI |
SRNKENWCEDJPDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-bromophenyl)-2-furyl]-N-(2-furylmethyl)methanamine](/img/structure/B499870.png)
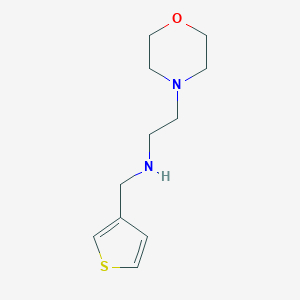
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499876.png)
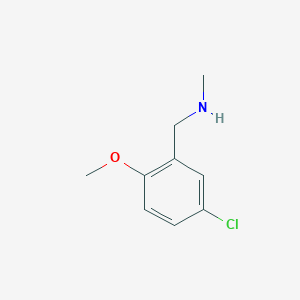
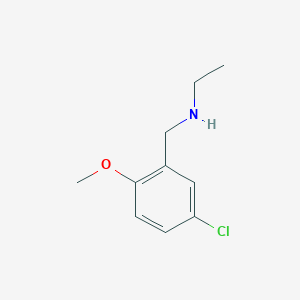
![3-ethoxy-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499879.png)
![[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499880.png)
![N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
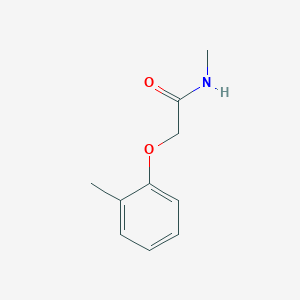

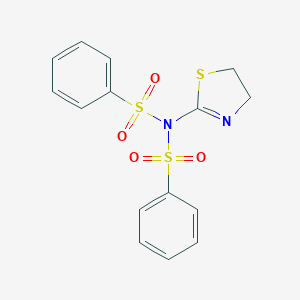
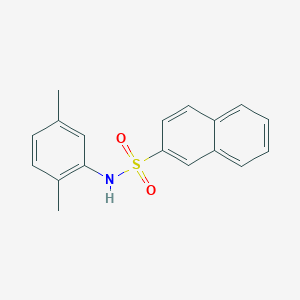
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)
